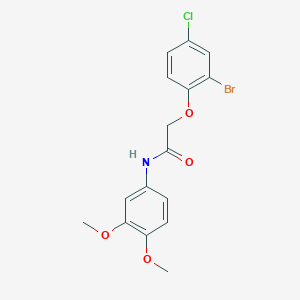![molecular formula C24H21ClN2O3 B3739696 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3739696.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide
Descripción general
Descripción
The compound “N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide” is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . For instance, one study reported a facile synthesis of 2-amino benzoxazole by a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .
Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For the compound, there are twelve possible conformers and tautomers .
Chemical Reactions Analysis
The compound has been found to form reactive metabolites in microsomal incubations . A mechanistic hypothesis coupled with an in vitro assay to assess bioactivation led to replacement of the fluoroquinazoline ring of a leading compound with a chlorobenzoxazole .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.8 g/mol . It has a high possibility of broad substrate scope and functionalization .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-16-7-10-18(11-8-16)29-14-23(28)26-20-6-4-5-19(15(20)2)24-27-21-13-17(25)9-12-22(21)30-24/h4-13H,3,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUNGQSJMLMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739619.png)

![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide](/img/structure/B3739630.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3739631.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3739638.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3739640.png)
![N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B3739650.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3739658.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3739674.png)
![5-bromo-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3739703.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3739711.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3739714.png)

![3-chloro-5-(4-methylphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3739720.png)